Argininic acid

概要

説明

Argininic acid, also known as L-Argininic Acid, is a guanidino compound . It is an organonitrogen compound and an organooxygen compound, functionally related to a delta-amino acid . It is an α-amino acid that is used in the biosynthesis of proteins . Arginine, an amino acid obtainable by hydrolysis of many common proteins, plays an important role in mammals in the synthesis of urea .

Synthesis Analysis

Arginine is a conditionally essential amino acid for adult mammals, serving as one of the building blocks for proteins and peptides synthesis . The response to dietary changes and the response to hormones seem to be largely coordinated through transcriptional regulation of the argininosuccinate synthase gene (ASS1) .

Molecular Structure Analysis

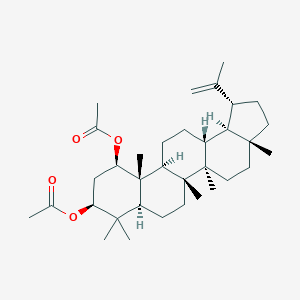

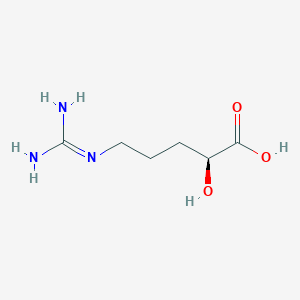

The molecular formula of Argininic acid is C6H13N3O3 . The average mass is 175.186 Da and the monoisotopic mass is 175.095688 Da .

科学的研究の応用

Metabolic Flexibility and Biological Roles

Argininic acid, commonly referred to as arginine, is a metabolically flexible amino acid with significant roles in various biological processes. It plays a crucial role in protein synthesis and the detoxification of ammonia. Arginine is involved in the production of biologically active compounds such as creatine, nitric oxide, ornithine, glutamate, agmatine, citrulline, and polyamines. It has been studied for its role in treating conditions like tumorigenesis, asthma, gastric issues, erectile dysfunction, apoptosis, melanoma, and congestive heart failure. Its ability to produce nitric oxide has applications in age prevention and hair loss. Arginine also serves as a precursor of creatine, with ergogenic potential, and is used to increase endogenous growth hormone, improving physical performance (Meshram & Srivastava, 2015).

Role in Microbial Metabolic Engineering

In microbial metabolic engineering, arginine has been a focal point for enhanced industrial production. Research spanning over six decades has focused on using microorganisms for improved arginine production. This involves strategies like random mutagenesis for increased tolerance and productivity, and the application of systems metabolic engineering to construct genetically defined microorganisms for arginine overproduction (Shin & Lee, 2014).

Arginine Beyond Protein Synthesis

Arginine's role extends beyond protein synthesis, serving as a precursor for urea, nitric oxide, polyamines, proline, glutamate, creatine, and agmatine. Its metabolic pathways are complex and have implications for gene expression, particularly genes involved in arginine metabolism (Morris, 2006).

Biotechnology and Protein Purification Applications

In biotechnology, arginine aids in protein purification and formulations. It acts as a solvent additive for protein purification and as an excipient in protein formulations. Its role in enhancing protein stability and assisting in the refolding of recombinant proteins is significant (Arakawa et al., 2007).

Arginine in Cancer Treatment

Arginine's importance in cancer treatment is underscored by its role in tumorigenesis, with specific emphasis on the enzyme argininosuccinate synthetase (ASS1). The downregulation of ASS1 in tumors results in arginine auxotrophy, creating a dependency on extracellular arginine for growth. Targeting this dependency through arginine-lowering drugs has shown promise in clinical trials (Delage et al., 2010).

Arginine and Endothelial Function

In the context of endothelial function and vascular tone, arginine plays a functional role in regulating endothelial function. Studies have analyzed its effects on conditions like hypertension, ischemic heart disease, aging, peripheral artery disease, and diabetes mellitus (Gambardella et al., 2020).

Role in Protein Stabilization Against Aggregation

Arginine is used to stabilize proteins against aggregation, especially in protein refolding processes. Its mechanism involves slowing protein-protein association reactions and thus enhancing protein stability (Baynes et al., 2005).

作用機序

Target of Action

Argininic acid is an α-amino acid used in the biosynthesis of proteins . It is a precursor to nitric oxide (NO), a molecule that plays very important roles in the cardiovascular system, immune system, and nervous system .

Mode of Action

Argininic acid stimulates the pituitary release of growth hormone and prolactin through origins in the hypothalamus . Patients with impaired pituitary function have lower or no increase in plasma concentrations of growth hormone after administration of argininic acid .

Biochemical Pathways

Argininic acid is synthesized from glutamine, glutamate, and proline via the intestinal-renal axis in humans and most other mammals . Argininic acid degradation occurs via multiple pathways that are initiated by arginase, nitric-oxide synthase, Arg:glycine amidinotransferase, and Arg decarboxylase . These pathways produce nitric oxide, polyamines, proline, glutamate, creatine, and agmatine, each having enormous biological importance .

Pharmacokinetics

The pharmacokinetics of argininic acid is complex. After intravenous administration, the plasma concentration reaches a peak and then exhibits a biphasic disappearance due to concentration-dependent renal clearance followed by a slower fall in plasma concentrations due to nonrenal elimination . The peak concentration after oral administration occurs 1 hour after administration . The absolute bioavailability of a single oral dose of argininic acid is less than 20% .

Result of Action

Argininic acid plays important roles in metabolism and physiology. It is required to maintain the urea cycle in the active state to detoxify ammonia, which is an extremely toxic substance for the central nervous system . Argininic acid also activates cellular mechanistic target of rapamycin (MTOR) and focal adhesion kinase cell signaling pathways in mammals, thereby stimulating protein synthesis, inhibiting autophagy and proteolysis, enhancing cell migration and wound healing, promoting spermatogenesis and sperm quality, improving conceptus survival and growth, and augmenting the production of milk proteins .

Action Environment

The action of argininic acid can be influenced by environmental factors. For instance, globular proteins have hydrophilic surfaces and hydrophobic interiors. Because of this, argininic acid is typically found on the outside of the protein, where the hydrophilic head group can interact with the polar environment, for example taking part in hydrogen bonding and salt bridges .

Safety and Hazards

Argininic acid is a uremic toxin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease, and cardiovascular disease . It is recommended to handle Argininic acid in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

将来の方向性

Arginine metabolism and its role in health and disease are areas of active research. Two arginine metabolites, the methylated arginine asymmetric dimethylarginine (ADMA) and the arginine analogue homoarginine, have been increasingly studied in regard to their potential role in risk stratification and in the identification of novel therapeutic targets . The use of Arginine as a viscosity reducer and protein stabilizer in high concentration formulations will be the inevitable future trend of the biopharmaceutical industry for subcutaneous administration .

特性

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O3/c7-6(8)9-3-1-2-4(10)5(11)12/h4,10H,1-3H2,(H,11,12)(H4,7,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFMQGXDDJALKQ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)O)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)O)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166175 | |

| Record name | Argininic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Argininic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Argininic acid | |

CAS RN |

157-07-3 | |

| Record name | (2S)-5-[(Aminoiminomethyl)amino]-2-hydroxypentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Argininic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000157073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Argininic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARGININIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/696RG5CG8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Argininic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R)-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B109487.png)

![2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole](/img/structure/B109498.png)